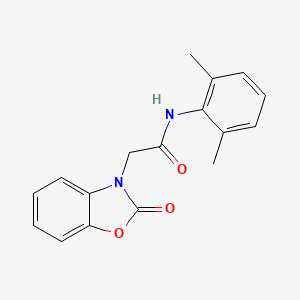
5-(4-morpholinylsulfonyl)-2-(4-phenyl-1-piperazinyl)benzamide
Übersicht
Beschreibung
5-(4-morpholinylsulfonyl)-2-(4-phenyl-1-piperazinyl)benzamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
MS-275 is a potent and selective inhibitor of 5-(4-morpholinylsulfonyl)-2-(4-phenyl-1-piperazinyl)benzamide enzymes, particularly 5-(4-morpholinylsulfonyl)-2-(4-phenyl-1-piperazinyl)benzamide1 and 5-(4-morpholinylsulfonyl)-2-(4-phenyl-1-piperazinyl)benzamide3. This compound inhibitors like MS-275 increase histone acetylation, leading to chromatin relaxation and increased gene expression. MS-275 has also been shown to affect the acetylation of non-histone proteins, including p53, HSP90, and α-tubulin.
Biochemical and Physiological Effects:
MS-275 has been shown to have a variety of biochemical and physiological effects, including induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. MS-275 has also been shown to inhibit angiogenesis and to sensitize cancer cells to radiation and chemotherapy. In addition, MS-275 has been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
MS-275 has several advantages for use in lab experiments, including its potency and selectivity as an 5-(4-morpholinylsulfonyl)-2-(4-phenyl-1-piperazinyl)benzamide inhibitor, its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, and its ability to sensitize cancer cells to radiation and chemotherapy. However, MS-275 also has some limitations, including its potential toxicity and off-target effects, and the need for further studies to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on MS-275, including its potential therapeutic applications in cancer and other diseases, its mechanisms of action and off-target effects, and the development of more potent and selective 5-(4-morpholinylsulfonyl)-2-(4-phenyl-1-piperazinyl)benzamide inhibitors. Other future directions include the use of MS-275 in combination with other therapies, such as radiation and chemotherapy, and the development of biomarkers to predict patient response to MS-275. Overall, MS-275 has great potential as a therapeutic agent in cancer and other diseases, and further research is needed to fully understand its mechanisms of action and potential applications.
Wissenschaftliche Forschungsanwendungen
MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in a variety of cancer cell lines, including breast, lung, prostate, and leukemia. MS-275 has also been shown to sensitize cancer cells to radiation and chemotherapy, and to inhibit angiogenesis.
Eigenschaften
IUPAC Name |
5-morpholin-4-ylsulfonyl-2-(4-phenylpiperazin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c22-21(26)19-16-18(30(27,28)25-12-14-29-15-13-25)6-7-20(19)24-10-8-23(9-11-24)17-4-2-1-3-5-17/h1-7,16H,8-15H2,(H2,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXKRGPBTDFGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)N4CCOCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)ethanone](/img/structure/B4409610.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4409619.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4409625.png)

![(1,3-benzodioxol-5-ylmethyl){[5-(4-fluorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4409629.png)

![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2,3,4-trimethoxybenzamide](/img/structure/B4409653.png)
![4-[4-(4-methyl-1-piperazinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4409657.png)
![4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4409660.png)
![5-[(diethylamino)sulfonyl]-2-methyl-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4409668.png)
![1-[3-(3-nitrophenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4409674.png)
![N-[2-(difluoromethoxy)phenyl]-3-methylbutanamide](/img/structure/B4409676.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4409682.png)
![1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409695.png)